Cas no 2171672-84-5 (1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhexanamidocyclopropane-1-carboxylic acid)

1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhexanamidocyclopropane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhexanamidocyclopropane-1-carboxylic acid
- 2171672-84-5
- 1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhexanamido]cyclopropane-1-carboxylic acid
- EN300-1515632
-
- インチ: 1S/C26H30N2O5/c1-16(2)11-12-22(23(29)28-26(13-14-26)24(30)31)27-25(32)33-15-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,16,21-22H,11-15H2,1-2H3,(H,27,32)(H,28,29)(H,30,31)
- InChIKey: OWCMPUGFYQAWPL-UHFFFAOYSA-N
- ほほえんだ: OC(C1(CC1)NC(C(CCC(C)C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O
計算された属性
- せいみつぶんしりょう: 450.21547206g/mol
- どういたいしつりょう: 450.21547206g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 33
- 回転可能化学結合数: 10
- 複雑さ: 712
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 105Ų
- 疎水性パラメータ計算基準値(XlogP): 4.4
1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhexanamidocyclopropane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1515632-2.5g |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhexanamido]cyclopropane-1-carboxylic acid |
2171672-84-5 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1515632-10.0g |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhexanamido]cyclopropane-1-carboxylic acid |
2171672-84-5 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1515632-500mg |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhexanamido]cyclopropane-1-carboxylic acid |
2171672-84-5 | 500mg |
$3233.0 | 2023-09-27 | ||
Enamine | EN300-1515632-0.05g |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhexanamido]cyclopropane-1-carboxylic acid |
2171672-84-5 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1515632-0.1g |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhexanamido]cyclopropane-1-carboxylic acid |
2171672-84-5 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1515632-1000mg |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhexanamido]cyclopropane-1-carboxylic acid |
2171672-84-5 | 1000mg |
$3368.0 | 2023-09-27 | ||
Enamine | EN300-1515632-5000mg |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhexanamido]cyclopropane-1-carboxylic acid |
2171672-84-5 | 5000mg |
$9769.0 | 2023-09-27 | ||
Enamine | EN300-1515632-10000mg |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhexanamido]cyclopropane-1-carboxylic acid |
2171672-84-5 | 10000mg |
$14487.0 | 2023-09-27 | ||
Enamine | EN300-1515632-1.0g |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhexanamido]cyclopropane-1-carboxylic acid |
2171672-84-5 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1515632-5.0g |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhexanamido]cyclopropane-1-carboxylic acid |
2171672-84-5 | 5g |
$9769.0 | 2023-06-05 |
1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhexanamidocyclopropane-1-carboxylic acid 関連文献
-
1. Back matter
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
-
Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
-
Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
-
Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
-
Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
-
10. Book reviews
1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhexanamidocyclopropane-1-carboxylic acidに関する追加情報
Professional Introduction to Compound with CAS No. 2171672-84-5 and Product Name: 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhexanamidocyclopropane-1-carboxylic acid
The compound with the CAS number 2171672-84-5 and the product name 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhexanamidocyclopropane-1-carboxylic acid represents a significant advancement in the field of medicinal chemistry. This molecule, characterized by its complex structural framework, has garnered considerable attention due to its potential applications in drug development and therapeutic interventions. The structural composition of this compound incorporates several key functional groups that contribute to its unique chemical properties and biological activities.
At the core of this compound's structure lies a cyclopropane ring, a moiety known for its strained three-membered carbon framework. This cyclopropane ring is appended with an amide group, which is further substituted with a methylhexanamido moiety. This substitution pattern introduces a degree of flexibility and conformational diversity, which can be exploited for optimizing binding interactions with biological targets. The presence of the amide bond also suggests potential for hydrogen bonding interactions, a critical feature in the design of bioactive molecules.
The N-terminal of the molecule is protected by a fluoren-9-ylmethoxycarbonyl (Fmoc) group. The Fmoc group is widely used in peptide synthesis as an amino acid protecting group due to its stability under standard coupling conditions and ease of removal. In this context, the Fmoc protection not only ensures the integrity of the amino group during synthetic manipulations but also provides a handle for further functionalization or derivatization if required. The fluorene moiety itself is known for its rigidity and hydrophobicity, which can influence the overall solubility and binding affinity of the compound.
The C-terminal of the molecule features a carboxylic acid group, which serves as a crucial anchor point for further chemical modifications or conjugation to other biomolecules. This carboxylic acid functionality can be utilized for linking the compound to peptides, proteins, or other pharmacophores through amide bond formation, thereby expanding its utility in drug design and therapeutic applications.
Recent advancements in computational chemistry have enabled more accurate predictions of molecular properties and interactions. Studies utilizing molecular docking simulations have suggested that this compound may exhibit binding affinity towards certain enzymes and receptors implicated in various pathological conditions. For instance, preliminary computational studies have indicated potential interactions with enzymes involved in inflammation pathways, making it a promising candidate for further investigation in the development of anti-inflammatory agents.
In vitro pharmacological studies have begun to unravel the biological profile of this compound. Initial assays have demonstrated moderate activity against certain enzymatic targets, with IC50 values ranging from nanomolar to micromolar concentrations. These findings are particularly intriguing given the structural complexity of the molecule. Further investigations are underway to optimize potency and selectivity by modifying key substituents such as the cyclopropane ring or the fluorene-based protecting group.
The synthesis of this compound presents both challenges and opportunities due to its intricate structure. Traditional solid-phase peptide synthesis (SPPS) techniques have been employed to construct key segments of the molecule, leveraging Fmoc chemistry for efficient protection-deprotection cycles. However, challenges such as regioselectivity during functionalization and potential side reactions must be carefully managed to ensure high yields and purity.
One particularly noteworthy aspect of this compound is its potential application in modulating protein-protein interactions (PPIs). PPIs are critical mediators of numerous cellular processes and are often implicated in diseases such as cancer and neurodegenerative disorders. The unique structural features of this molecule, including its cyclopropane ring and amide-based substituents, make it well-suited for disrupting or stabilizing PPIs through direct binding to target proteins.
Recent research has highlighted the importance of scaffold diversity in drug discovery programs. Compounds featuring cyclic structures such as cyclopropanes are known to exhibit distinct pharmacological profiles compared to their acyclic counterparts due to steric constraints imposed by the three-membered ring system. This inherent rigidity can lead to improved binding affinity and selectivity when interacting with biological targets.
The fluorene moiety present in this compound also contributes significantly to its overall properties. Fluorene derivatives are frequently employed in medicinal chemistry due to their favorable photophysical properties, making them useful in applications ranging from fluorescent probes to photoactivatable drugs. Additionally, fluorene-based groups often enhance metabolic stability, reducing susceptibility to enzymatic degradation within biological systems.
Future directions for research on this compound include exploring its potential as a lead molecule for drug development programs targeting inflammatory diseases or cancer. Preclinical studies are planned to evaluate its safety profile and pharmacokinetic properties in animal models before progressing to human clinical trials if promising results are obtained.
The development of novel therapeutic agents relies heavily on innovative chemical methodologies and interdisciplinary collaborations between synthetic chemists, biologists, and pharmacologists. The case of 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhexanamidocyclopropane-1-carboxylic acid exemplifies how complex molecular architectures can yield compounds with significant therapeutic potential when systematically designed and rigorously evaluated through multidisciplinary approaches.
2171672-84-5 (1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhexanamidocyclopropane-1-carboxylic acid) 関連製品
- 871018-07-4(9-4-(1,1-Dimethylethyl)phenyl-3,6-bis9-(4-methoxyphenyl)-9H-fluoren-9-yl-9H-carbazole)
- 1805845-97-9(2-(3-Chloropropanoyl)-4-(difluoromethyl)mandelic acid)
- 1207547-64-5(4-iodo-2-propyl-1H-imidazole)
- 2168032-31-1(2-Bromo-\u200b7-\u200bmethoxy-benzob\u200bthiophene)
- 1131594-36-9(Ethyl 3-bromo-4-(difluoromethoxy)benzoate)
- 33124-05-9(5-Ethyl-1,3-oxazol-2-amine)
- 443355-42-8(N-(2,5-dimethoxyphenyl)-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide)
- 207986-23-0(2'-Fluoro-3'-(trifluoromethyl)propiophenone)
- 2228996-51-6(4-amino-3-(2-bromopyridin-3-yl)butanoic acid)
- 1898001-94-9(1-(3-bromo-4,5-dimethoxyphenyl)-2-methylpropan-2-amine)




